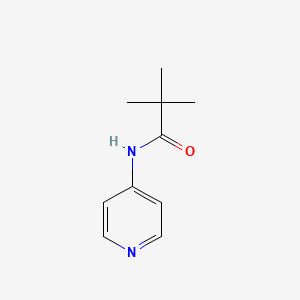

2,2-Dimethyl-N-pyridin-4-yl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMMVFHXRDNILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330146 | |

| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70298-89-4 | |

| Record name | N-(Pyridin-4-yl)pivalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70298-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-N-pyridin-4-yl-propionamide (CAS 70298-89-4), a pyridine derivative with potential applications in research and drug development. This document collates available data on its chemical and physical properties, provides a detailed synthetic protocol, and summarizes its known spectroscopic data. While specific biological activity data for this compound is limited in publicly accessible literature, this guide discusses its potential as an antioxidant based on recent computational and spectroscopic studies. Furthermore, it outlines general experimental protocols for assessing antioxidant activity and presents a representative signaling pathway to contextualize its potential mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals interested in the further investigation and application of this compound.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The pyridine ring is a key structural motif in various natural products and is known to interact with a wide range of biological targets.[1] N-acyl-4-aminopyridine derivatives, in particular, have been investigated for a variety of pharmacological activities.[2] this compound, also known as N-(pyridin-4-yl)pivalamide, belongs to this class of compounds and has been the subject of synthetic and spectroscopic studies. Recent research suggests its potential as an antioxidant, a property of significant interest in the development of therapeutics for a multitude of diseases driven by oxidative stress.[3]

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 70298-89-4 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O | [5] |

| Molecular Weight | 178.23 g/mol | [5] |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-4-yl)propanamide | [6] |

| SMILES | CC(C)(C)C(=O)NC1=CC=NC=C1 | [6] |

| Appearance | Light yellow solid | [4] |

| Purity | Typically >97% | [7] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 4-aminopyridine with pivaloyl chloride. A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Reaction Scheme

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure reported in the literature.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Aminopyridine | 94.11 | 2.0 g | 21.3 |

| Pivaloyl chloride | 120.58 | 3.1 mL (2.56 g) | 25.6 |

| Triethylamine | 101.19 | 8.9 mL (6.45 g) | 63.9 |

| Dichloromethane (DCM) | - | 20 mL | - |

| Ethyl acetate | - | As needed | - |

| Saturated NaCl (aq) | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

| Silica gel | - | As needed | - |

Procedure:

-

To a solution of 4-aminopyridine (2.0 g, 21.3 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (8.9 mL, 63.9 mmol).

-

Cool the mixture in an ice bath and add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

Quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 20:1 v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate to afford this compound as a white to light yellow solid (expected yield ~3.6 g, 95%).[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.47 | d, J = 6.1 Hz | 2H | Pyridyl-H (ortho to N) | [4] |

| 7.79 | br s | 1H | Amide-H | [4] |

| 7.52 | d, J = 6.0 Hz | 2H | Pyridyl-H (meta to N) | [4] |

| 1.32 | s | 9H | tert-Butyl-H | [4] |

Spectrum acquired in CDCl₃ at 300 MHz.

Other Spectroscopic Data

Biological Activity and Mechanism of Action

Disclaimer: The biological activity of this compound has not been extensively studied in vitro or in vivo in publicly available literature. The following sections are based on a theoretical study and the known activities of related compounds.

Potential Antioxidant Activity

A recent publication has investigated the "electron density, charge transfer, solvent effect and molecular spectroscopic studies on this compound – A potential antioxidant".[3] While the full text of this study is not widely available, the title strongly suggests that computational and spectroscopic data support the potential for this molecule to act as an antioxidant. The antioxidant activity of pyridine derivatives is an active area of research, with many analogs showing promising free-radical scavenging properties.[8][9]

Context from Related Pyridine Derivatives

The broader class of pyridine derivatives has been shown to exhibit a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity [10]

-

Anticancer Activity [11]

-

Anti-inflammatory Activity

-

Neurological Activity: 4-aminopyridine, the precursor to this compound, is a potassium channel blocker used in the treatment of multiple sclerosis.[2] Derivatives are being explored to reduce toxicity while retaining efficacy.[12][13]

It is important to note that these activities are not confirmed for this compound and would require experimental validation.

Hypothetical Signaling Pathway for Antioxidant Action

Antioxidants can exert their effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular signaling pathways involved in the oxidative stress response. A representative pathway is depicted below.

Caption: Hypothetical signaling pathway for antioxidant activity.

Representative Experimental Protocols for Biological Assays

The following is a representative protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity in vitro.[14]

References

- 1. This compound - Anichem [anichemllc.com]

- 2. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 70298-89-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2,2-DIMETHYL-N-(PYRIDIN-4-YL)PROPANAMIDE | CAS 70298-89-4 [matrix-fine-chemicals.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and in vitro antioxidant activity of some new fused pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 11. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

physical and chemical properties of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-N-pyridin-4-yl-propionamide, also known as N-(4-Pyridyl)pivalamide, is a chemical compound belonging to the class of N-arylamides. It features a pyridine ring connected to a pivaloyl group via an amide linkage. Pyridine derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and are common scaffolds in medicinal chemistry. This document provides a comprehensive overview of the known physical, chemical, and synthetic details of this compound, intended to support research and development activities.

Compound Identification and Core Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The data has been compiled from various chemical suppliers and databases.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-4-yl)propanamide[1] |

| CAS Number | 70298-89-4[1] |

| Molecular Formula | C₁₀H₁₄N₂O[1] |

| Molecular Weight | 178.24 g/mol [2] |

| InChI Key | JCMMVFHXRDNILC-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)C(=O)NC1=CC=NC=C1[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder/solid. | [3][4] |

| Melting Point | 133-137 °C | [1][2][5][6] |

| Boiling Point | Experimental data not available. | |

| Solubility | Soluble in Methanol. | [4] |

| logP (Octanol/Water Partition Coefficient) | Experimental data not available. | |

| pKa | Experimental data not available. |

Spectral Data

The following represents the reported proton Nuclear Magnetic Resonance (¹H-NMR) spectral data.

-

¹H-NMR (300 MHz, CDCl₃) : δ= 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).[3]

Experimental Protocols

Synthesis of this compound[4]

This protocol describes a general procedure for the acylation of 4-aminopyridine.

Materials:

-

4-Aminopyridine

-

Pivaloyl chloride (Note: A source document incorrectly lists pentanoyl chloride, but pivaloyl chloride is the correct reagent for the named product)

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

Dissolve 4-Aminopyridine (2 g, 21.3 mmol) in dichloromethane (20 ml) in a suitable reaction flask.

-

At room temperature, add pivaloyl chloride (equivalent to 25.6 mmol) dropwise to the solution.

-

Sequentially, add triethylamine (8.9 ml, 63.9 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated sodium chloride solution (50 ml).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

-

Purify the crude residue by silica gel column chromatography.

-

Elute the column with a dichloromethane:methanol (20:1, v/v) solvent system.

-

Collect the fractions containing the target product.

-

Concentrate the collected fractions to afford the final product as a white solid (yields up to 95% have been reported).

Potential Biological Activity and Experimental Logic

While specific signaling pathways for this compound are not extensively documented in publicly available literature, a research publication has identified it as a "potential antioxidant".[7] This suggests that the compound may be of interest in studies related to oxidative stress.

The diagram below illustrates a logical workflow for the initial screening and characterization of a compound's antioxidant potential.

Caption: A logical workflow for evaluating the antioxidant properties of a test compound.

Safety and Handling

This compound may be an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles, chemical-resistant gloves, and protective clothing. Handle in a well-ventilated area. In case of contact with skin, wash immediately with plenty of water.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the latest SDS from the supplier before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. 15206-55-0 | Methyl Benzoylformate | Glycopyrronium Bromide | Ambeed.com [ambeed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-Chloro-2-(methylimino)-5-phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | C16H14ClN3O | CID 2712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.se [fishersci.se]

- 6. N,2-dimethyl-N-pyridin-4-ylpropanamide | C10H14N2O | CID 22170173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propanamide, N-(2,6-dimethyl-4-((4-(methyl(2-phenylethyl)amino)-1-piperidinyl)carbonyl)phenyl)-, hydrochloride, hydrate (1:1:1) | C26H38ClN3O3 | CID 15942713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Pyridinyl Amides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of solid-state chemistry, focusing on the crystal structure analysis of pyridinyl amides, a class of compounds with significant interest in pharmaceutical development. While a definitive crystal structure for 2,2-Dimethyl-N-pyridin-4-yl-propionamide is not publicly available in the searched literature, this document provides a comprehensive overview of the analytical techniques and presents detailed crystallographic data from closely related structural isomers: 2,2-Dimethyl-N-(pyridin-3-yl)propanamide and 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide . The insights gleaned from these analogues offer a robust framework for understanding the potential solid-state behavior of the title compound.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a cornerstone technique in the physical sciences, offering unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid.[1][2][3][4] This powerful method allows for the precise determination of molecular geometry, intermolecular interactions, and packing motifs, all of which are critical parameters influencing the physicochemical properties of a substance, such as solubility, stability, and bioavailability.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[1][2] The angles and intensities of the diffracted X-rays are unique to the crystalline lattice and provide the fundamental data for elucidating the atomic structure.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of pyridinyl amides typically involves the acylation of the corresponding aminopyridine with an appropriate acyl chloride in the presence of a base. For instance, 2,2-dimethyl-N-(pyridin-3-yl)propanamide can be synthesized by reacting 3-aminopyridine with pivaloyl chloride.[5][6]

A general synthetic procedure is as follows:

-

The aminopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane.

-

A base, commonly triethylamine, is added to the solution to act as an acid scavenger.

-

Pivaloyl chloride is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

-

Upon completion, the reaction is quenched, and the product is extracted and purified.

Crystallization is a critical and often challenging step.[1] High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for small molecules is slow evaporation of a saturated solution. For example, colorless crystals of 2,2-dimethyl-N-(4-methylpyridin-2-yl)propanamide were obtained by crystallization from a mixture of diethyl ether and hexane.[7]

The general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below:

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[7][8] Modern diffractometers are typically equipped with CCD or CMOS detectors that efficiently record the diffraction pattern.[4] The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental factors.

The phase problem, a central challenge in crystallography, is then addressed to obtain an initial electron density map.[4] For small molecules, direct methods are often successful in solving the structure.[4] The initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[7][8]

The logical relationship of the data processing and structure solution steps can be visualized as follows:

Crystallographic Data of Structural Analogues

The following tables summarize the key crystallographic data for 2,2-Dimethyl-N-(pyridin-3-yl)propanamide and 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. This data provides a valuable reference for anticipating the structural properties of this compound.

Crystal Data and Structure Refinement

| Parameter | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide[5][6][8] | 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide[7][9][10] |

| Formula | C₁₀H₁₄N₂O | C₁₁H₁₆N₂O |

| Molecular Weight | 178.23 | 192.26 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 11.2453 (3) | 10.7954 (3) |

| b (Å) | 10.5272 (3) | 10.1809 (2) |

| c (Å) | 17.5339 (6) | 20.8390 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2075.69 (11) | 2290.35 (10) |

| Z | 8 | 8 |

| Temperature (K) | 293 | 296 |

| Radiation | Cu Kα (λ = 1.54184 Å) | Cu Kα (λ = 1.54184 Å) |

| Reflections Collected | 7164 | 5219 |

| Independent Reflections | 2065 | 2253 |

| R(int) | 0.017 | Not reported |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.127 | R1 = 0.046, wR2 = 0.154 |

| Goodness-of-fit on F² | 1.05 | 1.08 |

Key Structural Features

| Feature | 2,2-Dimethyl-N-(pyridin-3-yl)propanamide[5][6][8] | 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide[7][9][10] |

| Dihedral Angle (Pyridine-Amide) | 17.60 (8)° | 16.7 (1)° |

| Key Intermolecular Interactions | N—H···N hydrogen bonds forming chains along. | N—H···O hydrogen bonds forming chains parallel to the b-axis. |

| Intramolecular Interactions | C—H···O hydrogen bond. | Short C—H···O contact. |

| Disorder | The tert-butyl group is disordered over two sites. | Not reported. |

Structural Commentary

In both analogous structures, the pyridine ring and the amide group are not coplanar, exhibiting a dihedral angle of approximately 17-18 degrees.[8][10] This twist is a common feature in such systems and can influence crystal packing.

A significant difference lies in the primary hydrogen bonding motif. In the 3-pyridinyl isomer, molecules are linked into chains via N—H···N hydrogen bonds involving the pyridine nitrogen.[5][8] In contrast, the 4-methyl-2-pyridinyl analogue forms chains through N—H···O hydrogen bonds between the amide groups of adjacent molecules.[7][10] This highlights how subtle changes in substituent position can dramatically alter the supramolecular assembly.

Both structures also exhibit intramolecular C—H···O interactions, which contribute to the overall conformational stability of the molecules.[8][10]

Conclusion

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its close structural isomers provides a wealth of information for researchers in the field. The experimental protocols outlined, from synthesis to crystallographic refinement, offer a clear roadmap for future studies. The tabulated crystallographic data and the discussion of key structural features of the analogues serve as a valuable predictive tool for understanding the potential solid-state properties of the title compound. Future work should focus on obtaining single crystals of this compound to complete the structural landscape of this important class of molecules.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 3. rigaku.com [rigaku.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2-Dimethyl-N-(4-methyl-pyridin-2-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Pyridine Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted mechanisms of action of pyridine amide derivatives, a class of compounds with significant therapeutic potential across various disease areas. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Mechanisms of Action

Pyridine amide derivatives exert their biological effects through a variety of mechanisms, primarily by interacting with specific molecular targets and modulating key signaling pathways. Their diverse activities stem from the versatile chemical nature of the pyridine ring and the amide linkage, which allows for a wide range of structural modifications and interactions with biological macromolecules.

Anticancer Activity

The anticancer properties of pyridine amide derivatives are attributed to their ability to interfere with critical cellular processes involved in cancer cell proliferation, survival, and metastasis. Key mechanisms include:

-

Enzyme Inhibition:

-

Kinase Inhibition: A prominent mechanism is the inhibition of various protein kinases that are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. By inhibiting VEGFR-2, these derivatives can suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth.[1][2]

-

Acetyl-CoA Synthetase 2 (ACSS2) Inhibition: ACSS2 is a crucial enzyme for cancer cells, particularly under hypoxic conditions, as it provides a source of acetyl-CoA for lipid synthesis and histone acetylation. Inhibition of ACSS2 by pyridine amide derivatives can lead to metabolic stress and ultimately, cancer cell death.[3][4]

-

-

Induction of Apoptosis: Pyridine amide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This is often achieved by:

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5]

-

Modulation of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Pyridine amide derivatives can inhibit this pathway, often by targeting key components like PI3K or Akt, leading to a reduction in downstream signaling and subsequent inhibition of cancer cell growth.[5][6][7][8]

-

Antifungal Activity

The antifungal action of pyridine amide derivatives primarily involves the disruption of fungal cell membrane integrity. A key target is Lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. By inhibiting CYP51, these compounds deplete ergosterol levels and lead to the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.[9][10][11]

Antibacterial Activity

Pyridine amide derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the exact mechanisms can vary, they are known to interfere with essential bacterial processes. Some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridine amide derivatives are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, these compounds can suppress the inflammatory response.[10] This inhibition can occur at various points in the pathway, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of NF-κB.[10][14]

Quantitative Data

The following tables summarize the biological activities of various pyridine amide derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridine Amide Derivatives (IC50 values)

| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas (Compound 8e) | MCF-7 | 0.22 | [1] |

| Pyridine-ureas (Compound 8n) | MCF-7 | 1.88 | [1] |

| Spiro-pyridine (Compound 7) | Caco-2 | 7.83 | [2] |

| Spiro-pyridine (Compound 5) | Caco-2 | 9.78 | [2] |

| Spiro-pyridine (Compound 8) | HepG-2 | 8.42 | [2] |

| Imidazo[1,2-a]pyridine-based | PI3Kα | 0.002 | [5] |

| Pyridine-urea (Compound 8e) | VEGFR-2 | 3.93 | [1] |

| Pyridine-urea (Compound 8b) | VEGFR-2 | 5.0 | [1] |

Table 2: Antifungal Activity of Pyridine Amide Derivatives (MIC values)

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Bis-(imidazole)-pyridine (5a) | Candida albicans | 3.9 | [15] |

| Bis-(benzimidazole)-pyridine (6a) | Rhodotorula sp. | 3.9 | [15] |

| Bis-(imidazole)-pyridine (5a) | Aspergillus flavus | 31.25 | [15] |

| Bis-(imidazole)-pyridine (5a) | Aspergillus niger | 62.5 | [15] |

Table 3: Antibacterial Activity of Pyridine Amide Derivatives (MIC values)

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Aminopyridine (Compound 2c) | Staphylococcus aureus | 39 | [16] |

| 2-Aminopyridine (Compound 2c) | Bacillus subtilis | 39 | [16] |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Staphylococcus aureus | 32-64 | [17] |

| Pyridine-thiazole hybrids (94a-c) | S. aureus, E. coli, etc. | - | Effective |

| N-alkylated pyridine salts (66) | Staphylococcus aureus | 56% inhibition at 100 µg/mL | [18] |

| N-alkylated pyridine salts (65) | Escherichia coli | 55% inhibition at 100 µg/mL | [18] |

Table 4: Anti-inflammatory Activity of Pyridine Amide Derivatives (IC50 values)

| Compound/Derivative Class | Target/Assay | IC50 (µM) | Reference |

| Pyridine derivative (7a) | NO inhibition (RAW 264.7) | 76.6 | [19] |

| Pyridine derivative (7f) | NO inhibition (RAW 264.7) | 96.8 | [19] |

| Imidazo[1,2-a]pyridine (4a) | COX-1 | 2.72 | [20] |

| Imidazo[1,2-a]pyridine (4a) | COX-2 | 1.89 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of pyridine amide derivatives.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

-

Test Pyridine Amide Derivative

-

Kinase-Glo® MAX Reagent

-

White 96-well plate

-

Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Plate Setup:

-

Add the master mix to each well of the 96-well plate.

-

Test Wells: Add serial dilutions of the pyridine amide derivative (typically dissolved in DMSO, final concentration ≤ 1%).

-

Positive Control (No Inhibitor): Add vehicle (e.g., 1x Kinase Buffer with the same DMSO concentration as the test wells).

-

Blank (No Enzyme): Add vehicle.

-

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Luminescence Detection:

-

Add Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of CYP51.

Materials:

-

Recombinant human CYP51

-

Cytochrome P450 reductase

-

Radiolabeled lanosterol (e.g., ³H-lanosterol)

-

NADPH

-

Test Pyridine Amide Derivative

-

Ethyl acetate

-

Methanol

-

HPLC system with a radiodetector

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine recombinant CYP51, cytochrome P450 reductase, and the radiolabeled lanosterol substrate in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the test pyridine amide derivative to the reaction mixtures. Include a control with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., a strong acid). Extract the sterols from the mixture using ethyl acetate.

-

Analysis:

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the sample using a reverse-phase HPLC system equipped with a radiodetector to separate and quantify the remaining lanosterol and the product.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound by comparing the amount of product formed in the presence of the inhibitor to the control. Determine the IC50 value from the dose-response curve.[21]

Acetyl-CoA Synthetase 2 (ACSS2) Enzyme Activity Biochemical Assay (Fluorescence Polarization-based)

This assay measures the production of AMP, a product of the ACSS2 reaction, to determine enzyme activity and inhibition.

Materials:

-

Recombinant human ACSS2 enzyme

-

Assay Buffer

-

ATP

-

Coenzyme A

-

Test Pyridine Amide Derivative (dissolved in DMSO)

-

AMP² Detection Mix (e.g., Transcreener® AMP²/GMP² Assay)

-

96-well or 384-well plate

-

Fluorescence polarization plate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the ACSS2 inhibitor in 100% DMSO.

-

Substrate Mix Preparation: Prepare a substrate mix containing ATP and Coenzyme A in the assay buffer.

-

Assay Plate Setup:

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the plate.

-

Add the diluted ACSS2 enzyme to each well.

-

-

Reaction Initiation: Initiate the reaction by adding the substrate mix to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Add the AMP² Detection Mix (containing AMP² Antibody and Tracer) to each well.

-

Incubate for another 30-60 minutes.

-

-

Readout: Measure the fluorescence polarization on a suitable plate reader. The signal is inversely proportional to the amount of AMP produced, and therefore to ACSS2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[22]

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptotic cells.

Materials:

-

Cells treated with the pyridine amide derivative and control cells

-

1X PBS (Phosphate Buffered Saline)

-

1X Binding Buffer (e.g., 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cells by treating with the desired concentration of the pyridine amide derivative for a specific duration. Include an untreated control.

-

Harvest the cells (both adherent and floating) and wash them with cold 1X PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of pyridine amide derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridine amide derivatives.

Caption: Inhibition of the NF-κB signaling pathway by pyridine amide derivatives.

Caption: General experimental workflow for an enzyme inhibition assay.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are ACSS2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 12. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Biological Targets of 2,2-Dimethyl-N-pyridin-4-yl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a technical overview of the potential biological targets of 2,2-Dimethyl-N-pyridin-4-yl-propionamide based on its chemical structure and the suggestive title of a computational study indicating it may be a "potential antioxidant." As of the date of this guide, there is a lack of direct experimental evidence in publicly accessible literature confirming its biological activity and targets. Therefore, this guide is intended to be a speculative and illustrative resource to inform future research.

Introduction

This compound, also known as N-(pyridin-4-yl)pivalamide, is a small molecule with the chemical formula C₁₀H₁₄N₂O. While its direct biological targets are not extensively documented in peer-reviewed literature, its chemical structure, featuring a pyridine ring and an amide linkage, is found in various biologically active compounds. A computational analysis has suggested its potential as an antioxidant. This guide will, therefore, explore its hypothetical biological targets within the context of antioxidant activity and the management of oxidative stress.

Compound Details:

-

IUPAC Name: 2,2-Dimethyl-N-(pyridin-4-yl)propanamide

-

CAS Number: 70298-89-4

-

Molecular Formula: C₁₀H₁₄N₂O

-

Molecular Weight: 178.23 g/mol

Potential Biological Targets and Mechanisms of Action

Based on the hypothesis that this compound possesses antioxidant properties, its potential biological interactions can be categorized into two main mechanisms: direct radical scavenging and modulation of cellular antioxidant pathways.

Direct Radical Scavenging

The compound could potentially act as a direct antioxidant by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide anion (O₂•⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻). This direct scavenging activity would reduce the immediate oxidative damage to cellular components like lipids, proteins, and DNA.

Modulation of the Keap1-Nrf2 Signaling Pathway

A key and plausible indirect mechanism for an antioxidant compound is the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[1][2][3]

-

Keap1 (Kelch-like ECH-associated protein 1): Under normal conditions, Keap1 acts as a negative regulator of Nrf2 by targeting it for ubiquitination and subsequent proteasomal degradation.[3]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Upon exposure to oxidative stress or activation by small molecules, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[1][4]

This compound could potentially interact with the cysteine residues of Keap1, leading to a conformational change that inhibits its ability to bind to Nrf2. This would lead to the stabilization and nuclear accumulation of Nrf2.

Downstream Targets of Nrf2 Activation

The activation of the Nrf2-ARE pathway would lead to the increased expression of a wide array of cytoprotective proteins, which can be considered downstream biological targets. These include:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[5][6]

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[5][6]

-

Glutathione Peroxidases (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[5][7]

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is then converted to the antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.

Illustrative Data for Potential Antioxidant Activity

The following table presents hypothetical quantitative data that could be generated from standard in vitro antioxidant assays to characterize the activity of this compound. Note: These are not actual experimental results but are provided for illustrative purposes.

| Assay Type | Description | Endpoint | Illustrative Value |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by a decrease in absorbance at ~517 nm.[8][9][10] | IC₅₀ | 50 µM |

| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the radical is observed as a loss of color at ~734 nm.[11][12][13] | TEAC | 1.2 mM Trolox Equivalents/mg |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured at ~593 nm.[11][14][15] | FRAP Value | 800 µmol Fe²⁺/g |

Experimental Protocols

The following are detailed protocols for the key in vitro assays mentioned above.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[16]

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM).

-

Assay: a. In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound. b. For the control, mix 100 µL of DPPH solution with 100 µL of methanol. c. For the blank, use 200 µL of methanol.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

-

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺) by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.[11][13]

Procedure:

-

Preparation of ABTS Radical Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12]

-

Preparation of Working Solution: On the day of the assay, dilute the ABTS radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay: a. Add 10 µL of each compound dilution to 190 µL of the ABTS working solution in a 96-well plate. b. For the control, mix 10 µL of the solvent with 190 µL of the ABTS working solution.

-

Incubation: Incubate the plate at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a complex with 2,4,6-tripyridyl-s-triazine (TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[14][15]

Procedure:

-

Preparation of FRAP Reagent: a. Prepare a 300 mM acetate buffer (pH 3.6). b. Prepare a 10 mM TPTZ solution in 40 mM HCl. c. Prepare a 20 mM FeCl₃·6H₂O solution in water. d. Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm this reagent to 37°C before use.[14]

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Assay: a. Add 20 µL of each compound dilution to 180 µL of the FRAP reagent in a 96-well plate. b. For the blank, use 20 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate at 37°C for 4-10 minutes.[14][17]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is determined from this standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Visualizations

Caption: Keap1-Nrf2 antioxidant response pathway.

Caption: Workflow for antioxidant compound screening.

Caption: Logical relationship of potential antioxidant action.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently limited, its chemical structure and preliminary computational suggestions point towards a potential role as an antioxidant. The hypothetical mechanisms of action include direct scavenging of reactive oxygen species and, more significantly, the modulation of the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.

The information and protocols provided in this guide are intended to serve as a foundational framework for researchers and drug development professionals. Future investigations, beginning with the outlined in vitro assays, are essential to experimentally validate these potential biological targets and quantify the antioxidant efficacy of this compound. Such studies will be crucial in determining its potential as a lead compound for therapeutic applications in diseases associated with oxidative stress.

References

- 1. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 5. Oxidative stress - Wikipedia [en.wikipedia.org]

- 6. Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. mdpi.com [mdpi.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ultimatetreat.com.au [ultimatetreat.com.au]

- 15. researchgate.net [researchgate.net]

- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

In Silico Modeling of 2,2-Dimethyl-N-pyridin-4-yl-propionamide Interactions: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 2,2-Dimethyl-N-pyridin-4-yl-propionamide, a compound identified as a potential antioxidant. While its direct antioxidant targets are yet to be fully elucidated, existing computational studies have explored its interaction with the Mycobacterium smegmatis MmpL3 transporter protein (PDB ID: 6AJG), a crucial component in the mycobacterial cell wall synthesis and a known target for anti-tuberculosis drug candidates. This guide will therefore focus on the methodologies for modeling the interaction of this compound with MmpL3 as a case study, and also discuss broader in silico approaches for predicting and characterizing its potential antioxidant activities. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling.

Introduction

This compound is a small molecule with potential therapeutic applications. Preliminary computational studies have suggested its capacity as an antioxidant. Furthermore, molecular docking simulations have been performed to investigate its binding potential to the MmpL3 transporter protein, a key player in the viability of Mycobacterium. The MmpL3 protein is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids which are essential components of the mycobacterial cell wall.[1][2][3] Inhibition of MmpL3 is a validated strategy for the development of new anti-tuberculosis agents.[1][2]

This guide will provide a detailed framework for the in silico analysis of this compound, covering molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Compound Profile: this compound

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-N-(pyridin-4-yl)propanamide | |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Molecular Weight | 178.23 g/mol | |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CC=NC=C1 | |

| CAS Number | 70298-89-4 | |

| Predicted Activity | Potential Antioxidant |

In Silico Modeling of Interaction with MmpL3 Transporter (PDB: 6AJG)

The crystal structure of the Mycobacterium smegmatis MmpL3 transporter in complex with the inhibitor SQ109 (PDB ID: 6AJG) provides an excellent starting point for modeling the interactions of this compound.[4] The binding site of SQ109 within the transmembrane domain of MmpL3 is a well-defined pocket that can be targeted for virtual screening and docking studies.[5][6]

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the SQ109 binding site of MmpL3.

Methodology:

-

Protein Preparation:

-

Download the crystal structure of MmpL3 (PDB ID: 6AJG) from the Protein Data Bank.

-

Remove water molecules, co-crystallized ligands (except for the protein chain of interest), and any other non-essential molecules.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH (e.g., 7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecule builder/editor.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site (grid box) based on the location of the co-crystallized inhibitor SQ109 in the 6AJG structure. The grid box should encompass the entire binding pocket to allow for flexible ligand docking.

-

-

Molecular Docking:

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

-

Generate a set of possible binding poses and rank them based on their predicted binding affinities (e.g., docking score in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the MmpL3 binding site.

-

Compare the predicted binding mode with that of known MmpL3 inhibitors like SQ109.

-

Experimental Protocol: Molecular Dynamics Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to characterize the dynamic behavior of the interaction over time.

Methodology:

-

System Preparation:

-

Use the best-ranked docked complex of MmpL3 and this compound as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein, ligand, and lipid bilayer (e.g., CHARMM36m for protein and lipids, CGenFF for the ligand).

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under the NVT ensemble.

-

Equilibrate the system under the NPT ensemble to maintain constant pressure and temperature.

-

-

Production Run:

-

Run the production molecular dynamics simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the protein-ligand interaction.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the distance between key interacting atoms.

-

Analyze the persistence of intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Data Presentation: Predicted Interaction Data

The following table summarizes hypothetical quantitative data that could be obtained from the described in silico experiments.

| Parameter | Predicted Value | Method |

| Docking Score | -7.5 kcal/mol | Molecular Docking (AutoDock Vina) |

| Binding Free Energy (ΔG) | -35.2 kcal/mol | MM/PBSA |

| Key Interacting Residues | TYR257, PHE260, GLY641, ASP645, TYR646, PHE649 | Docking & MD Simulation Analysis |

| Average RMSD of Ligand | 1.5 Å | Molecular Dynamics Simulation |

In Silico Prediction of Antioxidant Activity

While a specific antioxidant target for this compound is not yet defined, several in silico methods can be employed to predict and characterize its potential antioxidant properties.

Experimental Protocol: QSAR Modeling

Objective: To develop a predictive model for the antioxidant activity of compounds structurally related to this compound.

Methodology:

-

Dataset Collection:

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

-

-

Model Development:

-

Divide the dataset into training and test sets.

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a QSAR model that correlates the molecular descriptors with the antioxidant activity.[9][10]

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set and statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and external validation techniques.

-

-

Prediction for Target Compound:

-

Use the validated QSAR model to predict the antioxidant activity of this compound.

-

Experimental Protocol: Homology Modeling and Docking with Antioxidant Enzymes

Objective: To explore the potential interaction of this compound with known antioxidant enzymes.

Methodology:

-

Target Selection:

-

Identify key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPX) as potential targets.

-

-

Homology Modeling (if necessary):

-

If the crystal structure of a target enzyme from a relevant species is not available, build a homology model using a suitable template structure.

-

-

Molecular Docking:

-

Perform molecular docking of this compound into the active site of the selected antioxidant enzymes, following the protocol described in section 3.1.

-

-

Analysis:

-

Analyze the docking results to identify potential binding modes and key interactions that might suggest an inhibitory or modulatory effect on the enzyme's activity.

-

Visualizations

Signaling and Workflow Diagrams

Caption: Proposed mechanism of MmpL3 inhibition by this compound.

References

- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. rcsb.org [rcsb.org]

- 5. Study of SQ109 analogs binding to mycobacterium MmpL3 transporter using MD simulations and alchemical relative binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts [mdpi.com]

A Technical Guide to Investigating 2,2-Dimethyl-N-pyridin-4-yl-propionamide as a Potential Antioxidant

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide and research proposal. As of the date of this publication, public domain literature does not contain quantitative experimental data on the antioxidant activity of 2,2-Dimethyl-N-pyridin-4-yl-propionamide. The experimental protocols and data tables presented herein are standardized methodologies proposed for the systematic evaluation of this compound's potential antioxidant properties.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. This has spurred significant interest in the discovery of novel antioxidant compounds that can mitigate oxidative damage. This whitepaper outlines a comprehensive strategy for the evaluation of this compound as a potential antioxidant.

The proposed investigation encompasses the chemical synthesis of the compound, a battery of in vitro assays to determine its radical scavenging and reducing capabilities, and cell-based assays to assess its ability to protect against intracellular oxidative stress. Furthermore, this guide details the experimental plan to elucidate its mechanism of action, with a focus on the potential modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. The methodologies are presented in detail to ensure reproducibility and facilitate the generation of robust, comparable data.

Chemical Properties and Synthesis

Compound: this compound CAS Number: 70298-89-4 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol Structure:

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with pivaloyl chloride. The following protocol is adapted from established methods for similar N-pyridin-yl-amides.

Materials:

-

4-Aminopyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Triethylamine (Et₃N) or Pyridine (as base)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine (1.0 eq).

-

Dissolve the 4-aminopyridine in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (3.0 eq) to the solution and stir.

-

Slowly add pivaloyl chloride (1.2 eq) dropwise to the cooled, stirring solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 15-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Proposed In Vitro Antioxidant Activity Evaluation

To characterize the direct antioxidant capacity of the compound, a panel of widely accepted in vitro assays should be performed. These assays measure the ability of the compound to scavenge synthetic free radicals and reduce metal ions.

Data Presentation: In Vitro Assays

Quantitative results from the following experiments should be summarized as shown below for direct comparison with standard antioxidants like Trolox (a water-soluble vitamin E analog) and Ascorbic Acid.

| Assay | Test Compound IC₅₀ (µM) | Trolox IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) |

| DPPH Radical Scavenging | To be determined | To be determined | To be determined |

| ABTS Radical Scavenging | To be determined | To be determined | To be determined |

| Ferric Reducing Antioxidant Power (FRAP) | To be determined (mM Fe²⁺/mM) | To be determined | To be determined |

IC₅₀ represents the concentration of the compound required to cause 50% inhibition of the radical. For FRAP, the result is expressed as molar equivalents of Fe²⁺ produced.

Experimental Protocols: In Vitro Assays

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reduction of the deep violet DPPH solution to the pale yellow non-radical form is measured spectrophotometrically at ~517 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM working solution of DPPH in spectrophotometric-grade methanol. Ensure the absorbance at 517 nm is approximately 1.0 ± 0.2. This solution should be freshly prepared and protected from light.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

-

Incubation & Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Plot the % inhibition against the sample concentration and determine the IC₅₀ value from the curve.

-

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.

-

On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of each sample dilution to respective wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

-

Incubation & Measurement:

-

Incubate the plate at room temperature in the dark for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC₅₀ value.

-

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37 °C before use.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

-

Prepare the test compound at various concentrations.

-

-

Assay Procedure:

-

Add 20 µL of the sample, standard, or blank (solvent) to a test tube or microplate well.

-

Add 150 µL of the pre-warmed FRAP reagent and mix well.

-

-

Incubation & Measurement:

-

Incubate the mixture at 37 °C for exactly 4-10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as mM Fe²⁺ equivalents per mM of the compound.

-

Proposed Cellular Antioxidant Activity (CAA) Evaluation

Cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake, metabolism, and localization.

Data Presentation: Cellular Assay

Results from the CAA assay will be quantified and compared to a standard cellular antioxidant, Quercetin.

| Assay | Test Compound CAA Value (µmol QE/100 µmol) | Quercetin EC₅₀ (µM) |

| Cellular Antioxidant Activity (CAA) | To be determined | To be determined |

CAA value is expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound. EC₅₀ is the concentration required to achieve 50% of the maximal antioxidant effect.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) within cells. The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

Protocol:

-

Cell Culture:

-

Plate a suitable human cell line (e.g., HepG2 liver cells or Caco-2 intestinal cells) in a 96-well, black, clear-bottom microplate and grow to 90-100% confluence.

-

-

Cell Treatment:

-

Remove the growth medium and wash the cells gently with Phosphate-Buffered Saline (PBS).

-

Treat the cells in triplicate wells with various concentrations of the test compound and a positive control (Quercetin) for 1 hour at 37 °C.

-

-

Probe Loading:

-

Add a working solution of 25 µM DCFH-DA to the cells and incubate for 60 minutes at 37 °C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove the compound and excess probe.

-